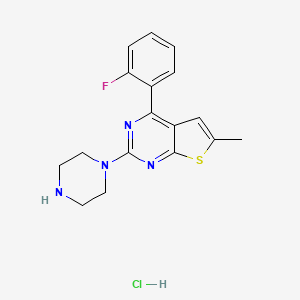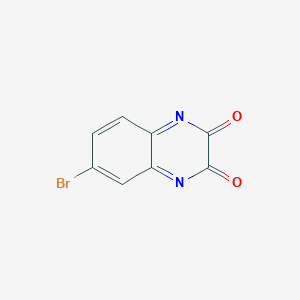
6-Bromoquinoxaline-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromoquinoxaline-2,3-dione is a heterocyclic compound with the molecular formula C8H5BrN2O2. It is a derivative of quinoxaline, featuring a bromine atom at the 6th position and two keto groups at the 2nd and 3rd positions. This compound is of significant interest due to its potential biological and pharmaceutical properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoquinoxaline-2,3-dione typically involves the bromination of quinoxaline-2,3-dione. One common method includes the reaction of quinoxaline-2,3-dione with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .
化学反应分析
Types of Reactions: 6-Bromoquinoxaline-2,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The keto groups can be reduced to hydroxyl groups under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation to form quinoxaline-2,3-dione derivatives with different substituents.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted quinoxaline-2,3-dione derivatives.
Reduction Reactions: Products include 6-bromoquinoxaline-2,3-diol.
Oxidation Reactions: Products include oxidized quinoxaline derivatives with different functional groups.
科学研究应用
6-Bromoquinoxaline-2,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 6-Bromoquinoxaline-2,3-dione involves its interaction with specific molecular targets. For instance, as a d-amino acid oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of d-amino acids. This inhibition can modulate neurotransmitter levels in the brain, offering potential therapeutic benefits for neurological disorders . Additionally, its anti-inflammatory and anticancer activities are attributed to its ability to interfere with cellular signaling pathways and induce apoptosis in cancer cells .
相似化合物的比较
Quinoxaline-2,3-dione: Lacks the bromine substituent but shares the core structure.
6-Chloroquinoxaline-2,3-dione: Similar structure with a chlorine atom instead of bromine.
6-Fluoroquinoxaline-2,3-dione: Similar structure with a fluorine atom instead of bromine.
Uniqueness: 6-Bromoquinoxaline-2,3-dione is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine substituent can enhance the compound’s ability to interact with biological targets, making it a valuable compound for medicinal chemistry research .
属性
分子式 |
C8H3BrN2O2 |
|---|---|
分子量 |
239.03 g/mol |
IUPAC 名称 |
6-bromoquinoxaline-2,3-dione |
InChI |
InChI=1S/C8H3BrN2O2/c9-4-1-2-5-6(3-4)11-8(13)7(12)10-5/h1-3H |
InChI 键 |
SZYFDUOQOKNXLM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NC(=O)C(=O)N=C2C=C1Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,2-Pyrrolidinedicarboxylic acid, 2-[(2-fluorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12362608.png)
![3-[(1R)-1-[[7-[4-[1-[[3-[4-chloro-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoyl]-3-azaspiro[5.5]undecan-9-yl]methyl]piperidine-4-carbonyl]piperazin-1-yl]-4-methylpyrido[3,4-d]pyridazin-1-yl]amino]ethyl]-2-methylbenzonitrile](/img/structure/B12362614.png)
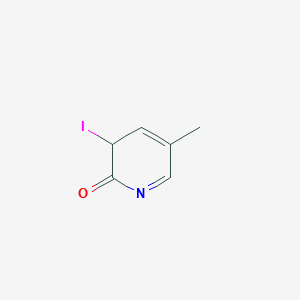
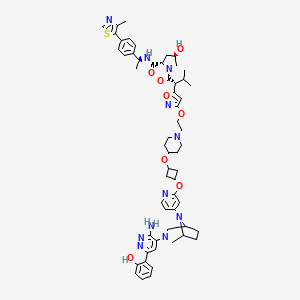
![[1,1,2,3,3-pentadeuterio-2-[(Z)-heptadec-10-enoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B12362630.png)

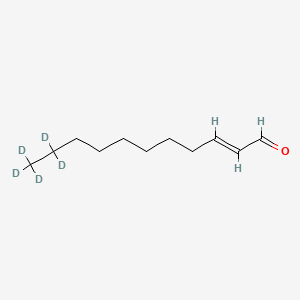
![2-[5-(1,1,2,2,2-Pentadeuterioethyl)-2-(2,3,5,6-tetrafluoroanilino)phenyl]acetic acid](/img/structure/B12362650.png)
![5-methyl-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12362661.png)
![[(2S,3S,4R,5R)-2-[(2R,3R,4S,5R,6R)-4-[(2S,3R,4R,5R,6R)-5-acetyloxy-6-(acetyloxymethyl)-3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-5-(hydroxymethyl)-2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]oxolan-3-yl] benzoate](/img/structure/B12362666.png)
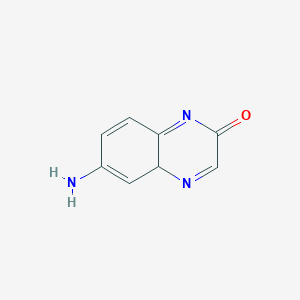
![Ornithine, N2,N5-dicarboxy-N5-(carboxyamidino)-, dibenzyl tert-butyl ester (7CI); 11-Oxa-2,4,9-triazatridecanoic acid, 8-carboxy-3-imino-12,12-dimethyl-10-oxo-4-[(phenylmethoxy)carbonyl]-, 1-(phenylmethyl) ester, (S)-](/img/structure/B12362678.png)
![(3S)-3-[[(2S,4R)-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-3-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]propanoic acid](/img/structure/B12362691.png)
